2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
Overview
Description
2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide, also known as MNCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNCA is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
Mechanism of Action
2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide has been shown to exhibit potent cytotoxicity against various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound also displays antimicrobial activity by disrupting bacterial cell membranes. In addition, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied, depending on the specific application. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cell proliferation, including thymidylate synthase and dihydrofolate reductase. In antimicrobial therapy, this compound disrupts bacterial cell membranes by binding to lipopolysaccharides. In neurodegenerative diseases, this compound inhibits the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide has several advantages for lab experiments, including its potent cytotoxicity against cancer cells, its ability to disrupt bacterial cell membranes, and its ability to inhibit the aggregation of amyloid beta peptides. However, this compound also has limitations, including its low solubility in water and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide, including:
1. Development of more efficient and cost-effective synthesis methods for this compound.
2. Investigation of the potential applications of this compound in combination with other drugs or therapies.
3. Further studies on the mechanism of action of this compound in cancer cells, bacteria, and neurodegenerative diseases.
4. Development of this compound derivatives with improved solubility and reduced toxicity.
5. Examination of the pharmacokinetics and pharmacodynamics of this compound in animal models.
6. Investigation of the potential applications of this compound in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising compound with diverse potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop more efficient and effective synthesis methods.
Scientific Research Applications
2-(4-methoxyphenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial therapy, and neurodegenerative diseases.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-23-14-8-2-11(3-9-14)10-15(20)18-16(24)17-12-4-6-13(7-5-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNJAOAQKCBZDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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